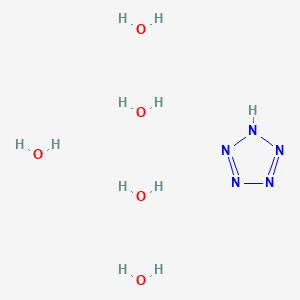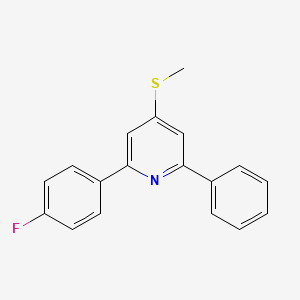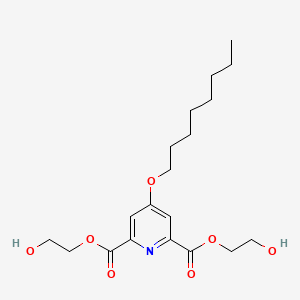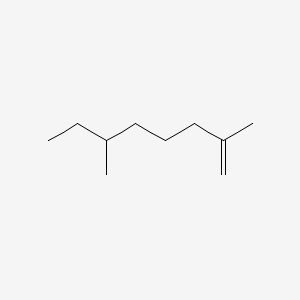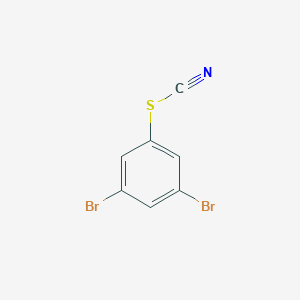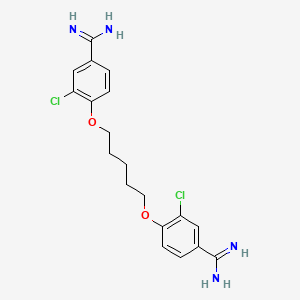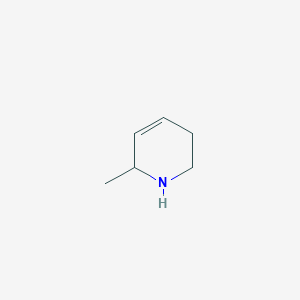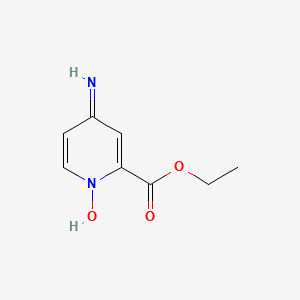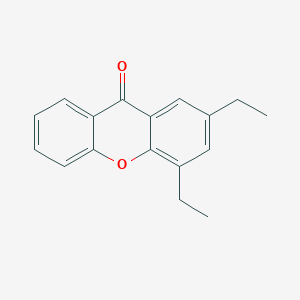
2,4-Diethyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethyl-9H-xanthen-9-one is a member of the xanthone family, which are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. Xanthones are known for their yellow color and have been extensively studied due to their diverse pharmacological activities. The compound this compound is particularly interesting due to its unique substituents, which can modulate its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Classical Condensation: One of the traditional methods for synthesizing xanthones involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde with Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes, which can be catalyzed by metals such as copper or palladium.
o-Haloarenecarboxylic Acid with Arynes: This approach uses o-haloarenecarboxylic acids and arynes to form the xanthone core through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of 2,4-Diethyl-9H-xanthen-9-one may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0°C.
Reduction: Sodium borohydride, tetrahydrofuran, room temperature.
Substitution: Various halogenated reagents, metal catalysts, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
2,4-Diethyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Diethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s ability to enhance Nrf2 translocation suggests its potential in counteracting oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone framework.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities.
Thioxanthones: Sulfur-containing analogs with distinct photophysical properties.
Uniqueness
2,4-Diethyl-9H-xanthen-9-one stands out due to its specific diethyl substituents, which can influence its chemical reactivity and biological activity. These unique substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
117283-60-0 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2,4-diethylxanthen-9-one |
InChI |
InChI=1S/C17H16O2/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
KODNTHAUOGOFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3O2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
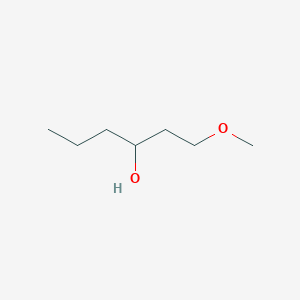
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
